Home > Products > Screening Compounds P110298 > 4-Bromo-3-iodopyrazolo[1,5-a]pyridine
4-Bromo-3-iodopyrazolo[1,5-a]pyridine - 2238831-51-9

4-Bromo-3-iodopyrazolo[1,5-a]pyridine

Catalog Number: EVT-1739927
CAS Number: 2238831-51-9
Molecular Formula: C7H4BrIN2
Molecular Weight: 322.93 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-Fluorophenyl)pyrazolo[1,5-a]pyridine

Compound Description: This compound serves as a key intermediate in the synthesis of a p38 kinase inhibitor, 2-(4-fluorophenyl)-3-(4-pyridinyl)pyrazolo[1,5-a]pyridine. []

Relevance: This compound shares the core pyrazolo[1,5-a]pyridine structure with 4-bromo-3-iodopyrazolo[1,5-a]pyridine. The presence of a substituent at the 2-position, although different in nature, further highlights the structural similarity. []

6-Iodopyrazolo[1,5-a]pyridines

Compound Description: This class of compounds is synthesized through gold-catalyzed and iodine-mediated cyclization of enynylpyrazoles. These iodinated adducts are versatile intermediates, readily undergoing Suzuki-Miyaura coupling reactions to yield 6-arylpyrazolo[1,5-a]pyridines or Ullmann condensation to produce 6-cyanopyrazolo[1,5-a]pyridine. []

Relevance: The 6-iodopyrazolo[1,5-a]pyridines are structurally analogous to 4-bromo-3-iodopyrazolo[1,5-a]pyridine, differing only in the halogen substitution pattern on the pyrazolo[1,5-a]pyridine core. This highlights the potential for synthesizing 4-bromo-3-iodopyrazolo[1,5-a]pyridine through similar halogenation strategies. []

3-(4-[131I]Iodophenylpiperazin-1-ylmethyl)-pyrazolo[1,5-a]pyridine

Compound Description: This radioligand exhibits high selectivity for the dopamine D4 receptor subtype, demonstrated by its Ki value of 3.1 nM in CHO cells expressing various dopamine receptor subtypes. []

Relevance: This compound demonstrates the feasibility of incorporating substituents at the 3-position of the pyrazolo[1,5-a]pyridine scaffold, similar to the bromine and iodine substituents in 4-bromo-3-iodopyrazolo[1,5-a]pyridine. Furthermore, this compound highlights the potential for developing 4-bromo-3-iodopyrazolo[1,5-a]pyridine derivatives as potential dopamine receptor ligands. []

3-(4-Chlorophenylpiperazin-1-ylmethyl)-7-[131I]iodopyrazolo[1,5-a]pyridine

Compound Description: This radioligand also demonstrates high selectivity for the dopamine D4 receptor subtype (Ki = 2.6 nM) in CHO cells expressing different dopamine receptor subtypes. It is noteworthy that this compound can be synthesized using a convenient kit preparation involving iododestannylation and solid-phase extraction. []

Relevance: This compound further reinforces the potential for modifying the pyrazolo[1,5-a]pyridine core at various positions, including halogenation as seen in 4-bromo-3-iodopyrazolo[1,5-a]pyridine. Additionally, its activity profile further suggests that 4-bromo-3-iodopyrazolo[1,5-a]pyridine derivatives could be explored for their potential as dopamine receptor ligands. []

Overview

4-Bromo-3-iodopyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is recognized for its potential applications in medicinal chemistry, particularly due to its biological activity and structural properties. The compound's molecular formula is C7H4BrIN2C_7H_4BrIN_2 and it has a molecular weight of approximately 322.93 g/mol. The presence of bromine and iodine atoms in its structure enhances its reactivity and biological profile, making it a subject of interest in various chemical research fields.

Source and Classification

4-Bromo-3-iodopyrazolo[1,5-a]pyridine can be synthesized through various methods, including halogenation reactions and cyclization processes. It is classified under the category of pyrazoles, which are five-membered ring compounds containing two nitrogen atoms. This classification is significant as it influences the compound's reactivity, stability, and interaction with biological targets.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-bromo-3-iodopyrazolo[1,5-a]pyridine typically involves the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine using iodine or iodinating agents such as N-iodosuccinimide. The process can be summarized as follows:

  1. Starting Material: 5-bromo-1H-pyrazolo[3,4-b]pyridine is used as the precursor.
  2. Iodination Reaction: Iodine is added to the reaction mixture at room temperature for several hours.
  3. Workup: After completion, the reaction mixture is diluted with water, followed by extraction with organic solvents like ethanol.
  4. Purification: The product is purified using techniques such as recrystallization or chromatography to yield 4-bromo-3-iodopyrazolo[1,5-a]pyridine in good yield.

This method showcases a straightforward approach to synthesizing halogenated pyrazoles while maintaining high yields and purity levels .

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-bromo-3-iodopyrazolo[1,5-a]pyridine features a fused bicyclic system consisting of a pyrazole ring fused to a pyridine ring. The presence of bromine at position 4 and iodine at position 3 contributes to its unique electronic properties.

  • Molecular Formula: C7H4BrIN2C_7H_4BrIN_2
  • Molecular Weight: 322.93 g/mol
  • Structural Representation:
    Smiles BrC1 CC2 C I C NN2C C1\text{Smiles BrC1 CC2 C I C NN2C C1}

Crystallographic studies provide further insights into its three-dimensional arrangement, revealing bond lengths and angles that are critical for understanding its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

4-Bromo-3-iodopyrazolo[1,5-a]pyridine can participate in various chemical reactions due to its electrophilic nature imparted by the halogen substituents. Key reactions include:

  1. Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.
  2. Coupling Reactions: It can be utilized in coupling reactions such as Suzuki or Buchwald-Hartwig reactions to form more complex molecules.
  3. Cycloaddition Reactions: The compound can also participate in cycloaddition reactions due to its unsaturated nature.

These reactions expand the synthetic utility of 4-bromo-3-iodopyrazolo[1,5-a]pyridine in generating diverse chemical entities for further study .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 4-bromo-3-iodopyrazolo[1,5-a]pyridine often involves interaction with specific biological targets such as enzymes or receptors. For instance:

  • Inhibition Mechanism: It may act as an inhibitor for certain kinases or enzymes involved in cellular signaling pathways.
  • Binding Affinity: Studies indicate that halogenated pyrazoles exhibit enhanced binding affinity due to halogen bonding interactions with target proteins.

Understanding these mechanisms is crucial for developing new therapeutic agents based on this scaffold .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4-bromo-3-iodopyrazolo[1,5-a]pyridine include:

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting points may vary depending on purity but generally fall within a defined range based on similar compounds.

Chemical properties include:

  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

These properties are essential for handling and application in laboratory settings .

Applications

Scientific Uses

4-Bromo-3-iodopyrazolo[1,5-a]pyridine has several scientific applications:

  1. Medicinal Chemistry: Due to its potential biological activity, it serves as a lead compound for drug development targeting various diseases.
  2. Material Science: Its unique electronic properties make it suitable for applications in organic electronics or photonic devices.
  3. Biochemical Research: Used in studies investigating enzyme inhibition or receptor interactions.

The versatility of this compound highlights its importance in advancing both fundamental research and practical applications in pharmaceuticals and materials science .

Introduction to Pyrazolo[1,5-a]pyridine Scaffolds in Medicinal Chemistry

Historical Development of Pyrazolo[1,5-a]pyridine Derivatives in Drug Discovery

Pyrazolo[1,5-a]pyridines represent a privileged class of nitrogen-dense heterocycles that have evolved from synthetic curiosities to indispensable scaffolds in modern medicinal chemistry. First synthesized in the mid-20th century, these bicyclic frameworks combine the advantageous properties of pyrazole and pyridine rings into a planar, aromatic system with exceptional capacity for structural diversification. The historical trajectory of these compounds reveals three distinct developmental phases:

Table 1: Historical Milestones in Pyrazolo[1,5-a]pyridine Development

Time PeriodKey AdvancementsRepresentative Compounds
1950s-1980sInitial synthetic methodologies established; Sedative-hypnotic applications discoveredZaleplon precursor compounds
1990s-2010sKinase inhibitor applications explored; Halogenation strategies developedDorsomorphin (BMP inhibitor)
2010s-PresentTargeted covalent inhibitors; Polyhalogenated derivatives for cross-couplingZanubrutinib (BTK inhibitor derivatives)

The 1980s marked the first therapeutic application of pyrazolo[1,5-a]pyrimidines (structurally analogous to pyridines) with the development of anxiolytic agents like ocinaplon and sedative-hypnotics including zaleplon and indiplon [4] [6]. These early successes validated the pharmaceutical relevance of the core scaffold and stimulated investigation into its kinase modulation capabilities. By the 2000s, dorsomorphin emerged as a pioneering BMP inhibitor featuring a pyrazolo[1,5-a]pyrimidine core, demonstrating potent anti-angiogenic effects that established this molecular architecture as viable for targeting signaling pathways [4]. The 2010s witnessed a strategic shift toward halogenated derivatives, particularly iodo- and bromo-substituted variants that enabled transition metal-catalyzed cross-coupling reactions to generate diverse compound libraries. This innovation facilitated the development of covalent kinase inhibitors like zanubrutinib derivatives, where the pyrazolo[1,5-a]pyridine scaffold serves as an adenosine mimetic capable of occupying ATP-binding pockets [8] [6]. The most recent innovations include polyhalogenated analogs such as 4-bromo-3-iodopyrazolo[1,5-a]pyridine, designed to undergo sequential Suzuki-Miyaura couplings for systematic structure-activity relationship studies [10].

Significance of Halogen-Substituted Pyrazolo[1,5-a]pyridines in Targeted Therapy

Halogenation represents a critical strategic approach for enhancing the therapeutic potential of pyrazolo[1,5-a]pyridine derivatives, with bromine and iodine serving complementary yet distinct roles in molecular design:

  • Steric and Electronic Effects: Bromine's moderate size (van der Waals radius: 1.85 Å) and electron-withdrawing character (σₚ = 0.23) optimize hydrophobic pocket occupancy while maintaining aromatic ring stability. Iodine, with its larger radius (1.98 Å) and polarizability, enhances π-stacking interactions with protein residues and facilitates oxidative addition in palladium-catalyzed reactions. This dual functionality enables precise manipulation of pharmacophore geometry and electronic distribution [2] [10].

  • Synthetic Versatility: The differential reactivity of C-I bonds (bond dissociation energy ≈ 52 kcal/mol) versus C-Br bonds (≈ 70 kcal/mol) permits sequential functionalization under orthogonal conditions. This enables regioselective derivatization at the iodine position via Stille or Sonogashira couplings at room temperature, while preserving the bromo substituent for subsequent Suzuki-Miyaura reactions at elevated temperatures. This stepwise approach maximizes structural diversity from a single precursor [10].

  • Biological Target Engagement: Halogen bonding between the iodine σ-hole and backbone carbonyls (distance: 2.8-3.3 Å, angle: 140-180°) significantly enhances binding affinity for kinases. In TRK inhibitors like those derived from larotrectinib, 5-iodopyrazolo[3,4-b]pyridine derivatives demonstrate improved IC₅₀ values (56 nM vs. 293 nM for non-iodinated analogs) through halogen bonding with gatekeeper residues [2]. Bromine substitution at the 4-position enhances membrane permeability (LogP increase ≈ 0.5-0.8 units) and metabolic stability by blocking CYP3A4 oxidation sites [6].

Table 2: Functional Roles of Halogens in Pyrazolo[1,5-a]pyridine Derivatives

Halogen PositionKey FunctionsBiological Impact
C3-IodineHalogen bonding with kinase hinge residues; Site-selective cross-coupling3-10x affinity improvement for kinases; Enables late-stage diversification
C4-BromineHydrophobic pocket filling; Metabolic blocking; Orthogonal cross-coupling partnerEnhanced cellular permeability; Reduced CYP-mediated clearance; Modular synthesis
C5-Bromine/Iodineπ-Stacking enhancement; Molecular weight adjustmentImproved target residence time; Optimization of physicochemical properties

The strategic incorporation of both bromine and iodine atoms, as exemplified in 4-bromo-3-iodopyrazolo[1,5-a]pyridine, creates a versatile template that simultaneously addresses synthetic complexity and pharmacological optimization challenges. This approach has enabled the discovery of covalent BTK inhibitors with sub-nanomolar potency (IC₅₀ = 1.2 nM) through irreversible binding to cysteine residues adjacent to the ATP pocket [8]. The future trajectory of halogenated pyrazolo[1,5-a]pyridines includes PET radiotracer development using iodine-124 and theranostic applications combining therapeutic targeting with diagnostic imaging capabilities [10].

Properties

CAS Number

2238831-51-9

Product Name

4-Bromo-3-iodopyrazolo[1,5-a]pyridine

IUPAC Name

4-bromo-3-iodopyrazolo[1,5-a]pyridine

Molecular Formula

C7H4BrIN2

Molecular Weight

322.93 g/mol

InChI

InChI=1S/C7H4BrIN2/c8-5-2-1-3-11-7(5)6(9)4-10-11/h1-4H

InChI Key

UHLANQYSNUDZQG-UHFFFAOYSA-N

SMILES

C1=CN2C(=C(C=N2)I)C(=C1)Br

Canonical SMILES

C1=CN2C(=C(C=N2)I)C(=C1)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.